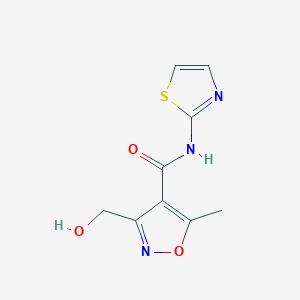

3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

Thiazole derivatives have been synthesized for various purposes, including the discovery of novel anti-Parkinsonian agents . The synthesis process often involves the design and development of compounds with improved pharmacological profiles .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to be active in various chemical reactions. For instance, they have been found to be active in alleviating haloperidol-induced catalepsy in mice .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Controlled-release Formulations

Compounds related to 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide have been investigated for their potential in developing controlled-release formulations. For instance, 3-(2-Hydroxyethoxy)-5-methylisoxazole and its derivatives were synthesized and evaluated for their fungicidal effects. One derivative underwent copolymerization with acrylamide, forming a copolymer that could release the active agent in a controlled manner, indicating potential utility in chemically controlled-release formulations for agricultural applications (Tai, Liu, Yongjia, & Si, 2002).

Synthesis and Coupling Reactions

Another area of application involves the synthesis and coupling reactions of novel compounds. For example, novel Pyrido[3,2-f][1,4]thiazepines were synthesized through reactions involving 3-Amino-3-thioxopropanamide and ethyl acetoacetate, followed by reactions with α-haloketones. These compounds were prepared using microwave-assisted synthesis, offering better yields in shorter times compared to traditional methods, showcasing the compound's utility in the synthesis of novel heterocyclic compounds (Faty, Youssef, & Youssef, 2011).

Insecticidal Activity

3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides and related compounds have been synthesized and evaluated for their insecticidal activity. These compounds were derived from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate and exhibited chemoselective nucleophilic chemistry. A subset of these compounds was tested for insecticidal activity, highlighting their potential in developing new insecticidal agents (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).

Antifungal Agents

Compounds with the 1,3-thiazol-5-yl moiety have been synthesized and evaluated as potential antifungal agents. For example, 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives were prepared and screened for their antifungal activity, demonstrating the relevance of such compounds in developing new treatments against fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Mechanism of Action

Target of Action

It is known that molecules containing a thiazole ring, a key component of this compound, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .

Mode of Action

The thiazole ring, a significant component of this compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to changes in the physiological system.

Biochemical Pathways

It is known that molecules containing a thiazole ring can activate or stop biochemical pathways . This suggests that the compound could have a broad impact on various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that molecules containing a thiazole ring have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound could have good bioavailability.

Action Environment

Given the high chemical stability of molecules containing a thiazole ring , it is likely that the compound could maintain its action and efficacy under a variety of environmental conditions.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c1-5-7(6(4-13)12-15-5)8(14)11-9-10-2-3-16-9/h2-3,13H,4H2,1H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQPIRPUROKLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)CO)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705532.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)

![9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2705554.png)